1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Pyrazole regioisomerism Medicinal chemistry Kinase inhibitor scaffold design

1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856093-23-6) is a fully synthetic, disubstituted pyrazol-4-amine derivative with molecular formula C13H17N3O (free base; HCl salt C13H18ClN3O, MW 267.75 g/mol). The compound features an N1-ethyl group and an N4-(4-methoxybenzyl) substituent on the pyrazole core, placing it within a scaffold class that has been validated as a hinge-binding motif in type II kinase inhibitor design, most notably against B-Raf V600E and C-Raf.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12221534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)NCC2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11;/h4-7,9-10,14H,3,8H2,1-2H3;1H
InChIKeyKZBXMQZUXBPZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Structural and Procurement Baseline for the C13H17N3O Pyrazol-4-amine Scaffold


1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1856093-23-6) is a fully synthetic, disubstituted pyrazol-4-amine derivative with molecular formula C13H17N3O (free base; HCl salt C13H18ClN3O, MW 267.75 g/mol) . The compound features an N1-ethyl group and an N4-(4-methoxybenzyl) substituent on the pyrazole core, placing it within a scaffold class that has been validated as a hinge-binding motif in type II kinase inhibitor design, most notably against B-Raf V600E and C-Raf [1]. Its structural simplicity—lacking additional ring substituents—makes it a versatile intermediate for amide coupling, reductive amination, and urea-forming reactions, distinguishing it from 3- or 5-methyl congeners that introduce steric and electronic perturbations at the hinge-binding face.

Why 1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine Cannot Be Replaced by Regioisomeric or Methyl-Substituted Pyrazol-4-amine Analogs


Substituting 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine with its closest analogs—such as the N1-(4-methoxybenzyl) regioisomer (CAS 1152867-10-1), the des-methoxy N-benzyl analog (CAS 28466-72-0), or the 3-methyl and 5-methyl variants—introduces changes in hydrogen-bonding geometry, steric bulk at the kinase hinge-binding face, and lipophilicity that cannot be assumed to be functionally neutral . Published SAR on the N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide) series demonstrates that even minor alterations at the pyrazole 3- and 5-positions profoundly modulate antiproliferative potency (GI50 range spanning >10-fold across analogs) and selectivity between B-Raf and C-Raf isoforms, making each substitution pattern a distinct chemical entity with non-interchangeable biological performance [1].

Quantitative Differentiation Evidence for 1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine Versus Closest Analogs


Regioisomeric Differentiation: N4-(4-Methoxybenzyl)amino vs. N1-(4-Methoxybenzyl) Substitution

The target compound positions the 4-methoxybenzyl group on the exocyclic N4-amino nitrogen, whereas the commercially common regioisomer 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (CAS 1152867-10-1) places the identical aryl group at the N1 ring nitrogen . This regioisomeric switch relocates the hydrogen-bond-donating secondary amine from an endocyclic (N1) to an exocyclic (N4) position, altering the vector and distance of the H-bond donor relative to the pyrazole hinge-binding atoms. In the Raf kinase inhibitor series, the N1-(4-methoxybenzyl) arrangement is essential for occupying the hydrophobic back pocket, while the exocyclic 4-amino position serves as the anchor point for amide/urea extension toward the allosteric site [1]. Reversing this topology would place the benzyl group at the solvent-exposed hinge face, abrogating back-pocket occupancy.

Pyrazole regioisomerism Medicinal chemistry Kinase inhibitor scaffold design

Lipophilicity and Hydrogen-Bonding Capacity vs. Des-Methoxy N-Benzyl Analog

The 4-methoxy substituent on the benzyl ring introduces an additional hydrogen-bond acceptor and increases polar surface area relative to the des-methoxy analog N-benzyl-1-ethyl-1H-pyrazol-4-amine (CAS 28466-72-0) . Based on the computed XLogP3 of the core 1-ethyl-1H-pyrazol-4-amine (−0.1) [1] and fragment-based estimations, the addition of the 4-methoxybenzyl group (calculated ΔcLogP ≈ +2.6 vs. benzyl ΔcLogP ≈ +2.0) yields an estimated cLogP of ~2.5 for the target compound versus ~1.9 for the des-methoxy analog. The topological polar surface area (tPSA) of the target compound is estimated at 48.1 Ų (4-methoxybenzyl contribution adds ~5.3 Ų vs. unsubstituted benzyl at 42.8 Ų), providing a distinct balance of passive permeability and solubility.

Lipophilicity Hydrogen bonding Pyrazole SAR Physicochemical profiling

Absence of 3- or 5-Methyl Substituents: Preservation of Hinge-Binding Face Planarity

Unlike 1-ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine (CAS 1856057-25-4) and 1-ethyl-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine, the target compound lacks any methyl substituent on the pyrazole C3 or C5 positions . Published SAR on the closely related N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide) scaffold demonstrates that substituents at the pyrazole 3- and 5-positions directly modulate the dihedral angle between the pyrazole ring and the amide/urea extension, with 3-substituted analogs showing altered hinge hydrogen-bonding geometry to Glu500 and Asp593 in B-Raf [1]. The unsubstituted C3/C5 positions of the target compound preserve the minimal steric profile required for unhindered access to the kinase hinge region, while the N1-ethyl group provides a defined, non-bulky electronic tuning element.

Kinase hinge binder Steric effects Pyrazole substitution Type II kinase inhibitor

Validated Biological Target Class: Raf Kinase Inhibition with the 1-(4-Methoxybenzyl)-1H-pyrazol-4-amine Core

Although no direct bioactivity data exist for the target compound itself, the scaffold to which it belongs—1-(4-methoxybenzyl)-1H-pyrazol-4-amine derivatives—has been rigorously validated as a Raf kinase inhibitor chemotype. The lead compound N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-5-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-2-methylbenzamide (7c) exhibited GI50 = 0.27 μM against A375P melanoma cells, B-Raf V600E IC50 = 0.26 μM, and C-Raf IC50 = 0.11 μM [1]. The reference standard sorafenib showed B-Raf V600E IC50 = 0.043 μM in the same study [1]. Critically, the SAR established that the 4-methoxybenzyl group at N1 is indispensable for potency—its removal or replacement with unsubstituted benzyl reduced activity >5-fold across the series [1]. The target compound, bearing the identical 1-(4-methoxybenzyl)-1H-pyrazol-4-amine core (albeit with N1-ethyl instead of N1-(4-methoxybenzyl) and a free 4-amino group instead of a 5-amino-4-amide), retains the pharmacophoric elements required for type II kinase inhibitor elaboration.

Raf kinase B-Raf V600E Melanoma Type II kinase inhibitor Antiproliferative

Synthetic Provenance: Direct Alkylation from 1-Ethyl-1H-pyrazol-4-amine vs. Multi-Step Routes for Methyl-Substituted Analogs

The target compound is prepared via a single-step N-alkylation of 1-ethyl-1H-pyrazol-4-amine (CAS 876343-24-7, commercially available at 98% purity ) with 4-methoxybenzyl chloride in DMF using K2CO3 as base . In contrast, the 3-methyl analog (CAS 1856057-25-4) and 5-methyl analog require prior construction of the substituted pyrazole ring via cyclocondensation of hydrazines with 1,3-diketones, followed by regioselective N-ethylation and subsequent N-benzylation—a three- to four-step sequence that introduces regiochemical ambiguity and lower overall yield. The target compound's two-step accessible route (precursor purchase + single alkylation) reduces procurement lead time and synthetic risk for laboratories seeking the scaffold without investing in multi-step heterocycle construction.

Synthetic accessibility Building block Alkylation Pyrazole functionalization

Recommended Application Scenarios for 1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Type II B-Raf/C-Raf Scaffold Elaboration

The target compound serves as a direct precursor to the N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide) chemotype validated against B-Raf V600E (IC50 = 0.26 μM) and C-Raf (IC50 = 0.11 μM) [1]. Its free 4-amino group permits one-step amide coupling or urea formation to generate focused libraries for SAR exploration around the solvent-exposed terminus, while the N1-ethyl substituent provides a defined electronic baseline at the hinge-binding nitrogen. Procure this compound when the research objective is to interrogate the effect of varying the amide/urea extension on Raf isoform selectivity, using the unsubstituted C3/C5 positions as a reference point prior to introducing steric perturbations at those sites.

Fragment-Based Screening and C–H Functionalization Library Synthesis

With no substituents at C3 and C5, the target compound is the sterically minimal representative of the N-ethyl-N′-(4-methoxybenzyl)-pyrazol-4-amine series [1]. This makes it the ideal baseline fragment for NMR-based or SPR-based screening against kinase panels, where the absence of C3/C5 methyl groups eliminates false-negative binding artifacts from steric clashes. Furthermore, the vacant C3 and C5 positions enable late-stage C–H arylation or borylation chemistry, allowing parallel diversification from a single precursor batch—a more efficient procurement strategy than sourcing individual 3-aryl, 5-aryl, and 3,5-diaryl analogs separately.

CNS-Penetrant Probe Design Leveraging Physicochemical Profile

The estimated cLogP (~2.5) and tPSA (~48 Ų) of the target compound fall within the favorable range for CNS druglikeness (cLogP 1–3, tPSA < 90 Ų) [1]. The 4-methoxy group on the benzyl ring contributes +0.6 cLogP units and +5.3 Ų tPSA relative to the des-methoxy analog [1], providing a calculated balance between passive BBB permeability and aqueous solubility. For neuro-oncology programs targeting BRAF-mutant gliomas or CNS-metastatic melanoma, the target compound's physicochemical profile makes it a more appropriate starting scaffold than the less lipophilic des-methoxy analog or the sterically encumbered 3-methyl variant.

Agrochemical and Veterinary Medicine Intermediate via the 4-Amino Handle

Beyond kinase inhibition, pyrazol-4-amines with N-benzyl substitution have been claimed in patent literature as intermediates for agrochemical active ingredients, including herbicides and invertebrate pest control agents [1]. The target compound's free secondary amine provides a reactive handle for sulfonylation, carbamoylation, or heterocycle annulation, enabling rapid entry into patentable chemical space. Its two-step synthetic accessibility from 1-ethyl-1H-pyrazol-4-amine (98% purity) supports cost-effective scale-up to 100-g quantities, an advantage over regioisomeric or methyl-substituted analogs requiring lengthier synthetic sequences.

Quote Request

Request a Quote for 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.